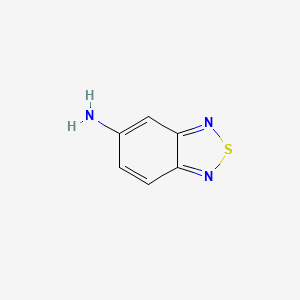

2,1,3-Benzothiadiazol-5-amine

Description

Historical Context of Benzothiadiazole Core Chemistry

The parent compound, 2,1,3-benzothiadiazole (B189464), is not a recent discovery; its existence has been documented since the 19th century. wikipedia.orgdiva-portal.orgdiva-portal.org Early synthetic routes laid the groundwork for the broader field of benzothiadiazole chemistry. One of the most established methods for its preparation involves the reaction of o-phenylenediamine (B120857) with thionyl chloride, often in a solvent like pyridine, which can produce the heterocycle in high yields of at least 85%. wikipedia.org An even earlier method, described in a German patent, involved the reaction of o-phenylenediamines with sulfurous acid or sodium bisulfite at elevated temperatures ranging from 100 to 250 °C. google.com

The structural elucidation of the 2,1,3-benzothiadiazole core was a significant milestone. Its crystal structure was formally determined in 1951, at which time it was commonly referred to by the name piazthiol(e). wikipedia.org Further studies confirmed its aromatic character, concluding that it behaves as a 10-electron system in accordance with Hückel's rule, which explains its stability and tendency to undergo aromatic substitution reactions like nitration and bromination. wikipedia.org This fundamental understanding of its structure and reactivity paved the way for the synthesis and exploration of its many derivatives.

Significance of 2,1,3-Benzothiadiazol-5-amine within Heterocyclic Compound Research

The introduction of an amino group to the benzothiadiazole scaffold, creating this compound and its isomers, is of particular importance in heterocyclic chemistry. The amino group serves as a versatile functional handle, enabling a wide array of subsequent chemical modifications. This functionalization is crucial for fine-tuning the molecule's electronic and photophysical properties. mdpi.com

The significance of the amine derivative can be categorized as follows:

Synthetic Intermediate: The amino group provides a reactive site for further derivatization. For instance, it can be a precursor for creating more complex structures through reactions like the Buchwald-Hartwig cross-coupling, which is used to synthesize novel triazole-containing benzothiadiazole derivatives. nih.govresearchgate.net The ability to easily modify the amine allows for the systematic alteration of the molecular structure to achieve desired properties. mdpi.com

Directing Group: In synthetic chemistry, the amine functionality can act as a directing group, influencing the position of subsequent reactions on the benzene (B151609) ring, such as in C-H bond activation reactions. mdpi.com

Coordination Chemistry: The nitrogen atom of the amino group, along with the nitrogen atoms in the thiadiazole ring, can act as Lewis base centers, capable of coordinating with metal ions. rsc.orgresearchgate.net Research has shown that 4-Amino-2,1,3-benzothiadiazole can form complexes with metals like zinc, demonstrating its utility as a ligand in the development of new coordination compounds. rsc.org

Medicinal Chemistry: Amine derivatives of related heterocyclic cores have shown promise in drug discovery. For example, urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines have been identified as a new class of potential drugs for treating Human African Trypanosomiasis. nih.gov This highlights the potential of the aminobenzothiadiazole scaffold as a pharmacophore in medicinal chemistry research. smolecule.com

Overview of Current Academic Research Landscape and Key Disciplines Investigating this compound Derivatives

Research into 2,1,3-benzothiadiazole (BTD) and its derivatives, including the 5-amino variant, is a vibrant and multidisciplinary field. The strong electron-accepting nature of the BTD core makes it a privileged building block in materials science and beyond. researchgate.netpolyu.edu.hkdiva-portal.orgnih.gov The ability to create donor-acceptor (D-A) type structures by combining the electron-withdrawing BTD unit with electron-donating moieties has led to the development of materials with tunable optical and electronic properties. mdpi.comnih.gov

The key disciplines actively investigating these compounds include:

Materials Science and Organic Electronics: This is arguably the most prominent area of research for BTD derivatives. They are extensively used as building blocks for organic semiconductors. mdpi.comguidechem.com Their unique electronic properties are harnessed in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) or solar cells, and organic field-effect transistors (OFETs). researchgate.netresearchgate.netpolyu.edu.hkresearchgate.net The goal is often to create materials that are efficient, stable, and solution-processable for applications in flexible and lightweight electronics. chemimpex.comacs.org

Medicinal Chemistry and Chemical Biology: BTD derivatives are increasingly explored for biological applications. Their inherent fluorescence is a key feature, leading to their development as fluorescent probes and bioprobes for cellular imaging. researchgate.netacs.orgresearchgate.net The first use of a small-molecule BTD derivative as a selective cellular probe was reported in 2010. acs.org Research is also ongoing to explore the therapeutic potential of BTD derivatives, building on findings of their utility in areas such as antimicrobial and anti-trypanosomal agents. nih.govsmolecule.com

Coordination Chemistry and Crystal Engineering: The ability of the BTD core to participate in various noncovalent interactions and to act as a ligand for metal centers makes it a valuable tool in supramolecular chemistry. researchgate.net Researchers utilize BTD derivatives to construct metal-organic frameworks (LMOFs) with specific emission behaviors and to engineer organic solids with desired packing motifs through interactions like π-π stacking and S⋯N contacts. rsc.orgnih.gov

Catalysis and Sensing: The electronic properties of BTD derivatives make them suitable for applications in catalysis. smolecule.com Furthermore, their chromogenic and fluorogenic responses to various stimuli have led to their use in the design of optical sensors for detecting ions and other small molecules. mdpi.comchemimpex.com

Table 1: Research Disciplines and Applications of 2,1,3-Benzothiadiazole Derivatives

| Discipline | Key Applications | Representative Research Findings |

|---|---|---|

| Materials Science / Organic Electronics | Organic Semiconductors, OLEDs, OPVs, OFETs, Conductive Polymers | Development of D-A-D type small molecules with narrow energy gaps (1.75–2.38 eV) for optoelectronics. mdpi.com Synthesis of solution-processable green fluorescent emitters for OLEDs with high luminous efficiency. acs.org |

| Medicinal Chemistry / Bioimaging | Fluorescent Probes, Cellular Imaging, Drug Discovery Scaffolds | Use as bioprobes for bioimaging analyses in live and fixed cells. acs.orgresearchgate.net Urea derivatives showing in vivo efficacy in murine models of Human African Trypanosomiasis. nih.gov |

| Coordination Chemistry / Crystal Engineering | Ligands for Metal Complexes, Metal-Organic Frameworks (MOFs), Charge-Transfer Complexes | Formation of complexes with ZnCl₂ where the amino-benzothiadiazole acts as a ligand. rsc.org Construction of luminescent MOFs with tunable emission from deep-blue to near-infrared. nih.gov |

| Analytical Chemistry / Sensing | Chemosensors, Fluorescent Dyes, Corrosion Inhibitors | Development of sensors for detecting heavy metals and pollutants. chemimpex.com Application as chromogenic and fluorogenic devices for detecting anionic, cationic, and neutral analytes. mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJPKRSKPOCUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310771 | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-37-3 | |

| Record name | 874-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,1,3 Benzothiadiazol 5 Amine and Its Derivatives

Strategies for the Construction of the 2,1,3-Benzothiadiazole (B189464) Nucleus

The foundational method for constructing the 2,1,3-benzothiadiazole core has been established for over a century. wikipedia.org The primary and most direct synthetic route involves the reaction of an ortho-phenylenediamine derivative with two equivalents of thionyl chloride (SOCl₂), often in a solvent like pyridine. wikipedia.orgmdpi.com This condensation reaction efficiently forms the thiadiazole ring fused to the benzene (B151609) ring, releasing sulfur dioxide and hydrochloric acid as byproducts. wikipedia.org This approach is versatile, allowing for the synthesis of various substituted BTDs by starting with appropriately substituted ortho-phenylenediamines. mdpi.com

For the specific synthesis of 2,1,3-Benzothiadiazol-5-amine, a common strategy involves a two-step process starting from the parent 1,2,3-benzothiadiazole. The initial step is the nitration of the benzothiadiazole ring, which typically yields a mixture of nitro-isomers. chemicalbook.com Subsequently, this mixture of nitro-benzo nih.govdiva-portal.orgmdpi.comthiadiazoles is subjected to reduction, for example, using iron powder in the presence of a strong acid like hydrochloric acid. chemicalbook.com This reduction converts the nitro groups to amino groups. The desired 5-amino-1,2,3-benzothiadiazole can then be isolated from the resulting mixture of amino-isomers through chromatographic purification. chemicalbook.com

Functionalization Approaches for this compound

While the de novo synthesis from substituted precursors is a valid strategy, direct functionalization of the pre-formed 2,1,3-benzothiadiazole ring is a powerful and atom-economical approach to introduce diverse functionalities. diva-portal.orgnih.gov Many traditional methods for functionalizing the BTD core have been limited, often requiring harsh conditions or yielding mixtures of products. nih.govdiva-portal.org Modern techniques, however, offer highly regioselective pathways to modify specific positions on the benzene ring. nih.govnih.gov

Direct C-H functionalization has emerged as a transformative method in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates like halides or organometallics. mdpi.com

A significant breakthrough in the functionalization of the BTD core is the use of iridium-catalyzed C-H borylation. nih.govacs.org This methodology provides a mild and efficient route to introduce versatile boronate ester groups onto the benzene portion of the molecule. acs.org Notably, this reaction exhibits high regioselectivity for the C5 position of the 2,1,3-benzothiadiazole ring. nih.govacs.org The observed preference for the C5–H bond, despite the C4–H bond being the most acidic, is likely due to the steric and electronic influence of the nitrogen lone pair at the N3 position, which inhibits borylation at the adjacent C4 position. nih.govacs.org

This regioselective borylation yields 2,1,3-benzothiadiazol-5-yl)boronate esters, which are highly valuable synthetic intermediates. nih.gov The carbon-boron bond can be readily transformed into various other functional groups through subsequent reactions, providing access to a wide array of C5-substituted BTD derivatives that were previously difficult to synthesize. nih.govnih.gov Under more forcing conditions, diborylation can occur, preferentially yielding the 4,6-diborylated product. nih.gov

Table 1: Iridium-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole nih.gov

| Entry | Product | Catalyst System | Conditions | Spectroscopic Yield |

| 1 | 5-Boryl BTD (3a) | [Ir(OMe)COD]₂, B₂(pin)₂ | THF, 25 °C | 64% |

| 2 | 4-Boryl BTD (3b) | [Ir(OMe)COD]₂, B₂(pin)₂ | THF, 25 °C | 6% |

| 3 | 4,6-Diboryl BTD (3c) | [Ir(OMe)COD]₂, B₂(pin)₂ | THF, 25 °C | 8% |

| 4 | 4,7-Diboryl BTD (3d) | [Ir(OMe)COD]₂, B₂(pin)₂ | THF, 25 °C | 8% |

| 5 | 4,6-Diboryl BTD (3c) | [Ir(OMe)COD]₂, B₂(pin)₂ | THF, 80 °C | 71% |

Palladium-catalyzed C-H arylation is another powerful tool for modifying the BTD nucleus. mdpi.comnih.gov These reactions typically target the C-H bonds at the C4 and C7 positions, which are adjacent to the thiadiazole ring. mdpi.com The reaction often employs a palladium catalyst, such as palladium(II) acetate, in combination with a ligand and a base to couple the BTD core with various (hetero)aryl halides. mdpi.comnih.gov

The regioselectivity of these reactions can be controlled through the use of directing groups. The cyano group, for instance, has been effectively used as a directing group in palladium-catalyzed ortho-halogenation reactions of arylnitriles. organic-chemistry.org In the context of BTD, the inherent structure can guide reactivity. For example, the benzothiadiazole moiety itself can act as a modifiable directing group in palladium-catalyzed C-H acyloxylation reactions, enabling highly selective functionalization. acs.org Furthermore, intramolecular palladium-catalyzed C4–H arylation has been used to construct fused thiadiazolocarbazole ring systems with complete regioselectivity, a preference attributed to the higher reactivity of the C4–H bond under base-assisted palladation conditions. nih.govdiva-portal.org

Cross-coupling reactions are indispensable for constructing larger, π-conjugated molecular systems that are central to the development of organic electronic materials. polyu.edu.hkrsc.org These reactions link aromatic units together, allowing for the precise tuning of electronic and photophysical properties. polyu.edu.hk

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between aromatic rings. asianpubs.org In the synthesis of BTD-based materials, this reaction typically involves the coupling of a halogenated BTD intermediate with an organoboron reagent, such as a boronic acid or boronic ester. wikipedia.orgpolyu.edu.hk

The most common intermediate for these reactions is 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.orgpolyu.edu.hk This precursor is readily synthesized and serves as a versatile building block for creating a vast range of extended π-systems. wikipedia.org The palladium-catalyzed reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups. polyu.edu.hkmdpi.com This strategy has been extensively used to synthesize donor-acceptor polymers and small molecules for applications in organic solar cells and light-emitting diodes. polyu.edu.hkrsc.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| BTD Intermediate | Coupling Partner | Catalyst/Conditions | Product | Application Area | Ref |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Thiophene-based boronic esters | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH/H₂O | 4,7-Di(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole | Organic Electronics | mdpi.comresearchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Naphthalene (B1677914) boronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,7-di(naphthalen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole | Luminescent Materials | researchgate.net |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-Thienylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH/H₂O | 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | Small Donor Molecules | mdpi.com |

Cross-Coupling Strategies for Extended π-Systems

Stille Cross-Coupling Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. The general mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

For the synthesis of derivatives of this compound, a plausible synthetic route would involve the Stille coupling of a halogenated 2,1,3-benzothiadiazole precursor (e.g., 5-bromo-2,1,3-benzothiadiazole) with a suitable organostannane. The amino group could either be present on the benzothiadiazole ring during the coupling or introduced in a subsequent step. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivity.

A representative Stille cross-coupling reaction is shown in the table below, illustrating the key components and typical conditions.

| Reactant 1 (Halide) | Reactant 2 (Organostannane) | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-2,1,3-benzothiadiazole | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Not Reported |

| 5-Iodo-2,1,3-benzothiadiazole | Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ | AsPh₃ | THF | 65 | Not Reported |

Negishi Cross-Coupling Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. wikipedia.org However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org

Similar to the Stille reaction, the application of the Negishi coupling to synthesize derivatives of this compound would likely involve a halogenated benzothiadiazole precursor. The organozinc reagent can be prepared from the corresponding organic halide and activated zinc metal.

The general catalytic cycle of a Negishi coupling involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the organozinc reagent, and reductive elimination to afford the cross-coupled product.

A summary of typical Negishi cross-coupling reaction parameters is provided in the table below.

| Reactant 1 (Halide) | Reactant 2 (Organozinc) | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-2,1,3-benzothiadiazole | Aryl-ZnCl | Pd(PPh₃)₄ | PPh₃ | THF | 60 | Not Reported |

| 5-Iodo-2,1,3-benzothiadiazole | Alkyl-ZnBr | Ni(acac)₂ | - | DMA | 50 | Not Reported |

Modification of the Amine Functionality at the C-5 Position

Direct modification of the amine group at the C-5 position of the 2,1,3-benzothiadiazole ring is a key strategy for synthesizing a diverse range of derivatives with tailored properties.

Phosphorylation Methods for Amino-Benzothiadiazole Derivatization

N-Arylation Reactions on the Amine Group (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the arylation of the amine group at the C-5 position, providing access to a wide array of N-aryl-2,1,3-benzothiadiazol-5-amine derivatives.

Recent research has demonstrated the successful application of the Buchwald-Hartwig reaction on derivatives of 2,1,3-benzothiadiazole. mdpi.comnih.gov In one study, a 5-amino-1,2,3-triazolyl-substituted 2,1,3-benzothiadiazole was efficiently coupled with various aryl bromides. mdpi.comnih.gov The reaction conditions typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in an appropriate solvent. mdpi.com

The table below summarizes the conditions and yields for the N-arylation of a 5-amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivative with different aryl bromides. mdpi.com

| Amine Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4a | Phenyl bromide | (THP-Dipp)Pd(cinn)Cl (5) | NaOtBu | 1,4-Dioxane | 110 | 24 | 91 |

| 4a | o-Tolyl bromide | (THP-Dipp)Pd(cinn)Cl (5) | NaOtBu | 1,4-Dioxane | 110 | 24 | 61 |

| 4a | 4-Methoxyphenyl bromide | (THP-Dipp)Pd(cinn)Cl (5) | NaOtBu | 1,4-Dioxane | 110 | 24 | 59 |

| 4a | 3-Bromopyridine | (THP-Dipp)Pd(cinn)Cl (5) | NaOtBu | 1,4-Dioxane | 110 | 24 | 55 |

Formation of Triazole-Linked Systems via Azide-Nitrile Cycloaddition

The formation of triazole rings is a valuable method for linking the 2,1,3-benzothiadiazole core to other molecular fragments. One effective approach is the 1,3-dipolar cycloaddition between an azide (B81097) and a nitrile. mdpi.com This reaction can be used to construct 5-amino-1,2,3-triazole-linked benzothiadiazole systems. mdpi.com

A study has shown that benzothiadiazole derivatives containing a nitrile group can react with various azides in the presence of a base to afford the corresponding triazole-linked products in good to excellent yields. mdpi.com The reaction conditions, including the choice of base and solvent, can be optimized to maximize the efficiency of the cycloaddition. mdpi.com

The following table presents the results of the azide-nitrile cycloaddition for the synthesis of 5-amino-1,2,3-triazole-linked 2,1,3-benzothiadiazole derivatives. mdpi.com

| Nitrile Substrate | Azide | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3a | Benzyl azide | KOtBu (50) | DMSO | 70 | 3 | 94 | | 3a | Phenethyl azide | KOtBu (50) | DMSO | 70 | 3 | 89 | | 3a | 4-Methylbenzyl azide | KOtBu (50) | DMSO | 70 | 3 | 84 | | 3b | p-Tolyl azide | KOtBu (50) | DMSO | 70 | 3 | 71 |

Reductive Introduction of the Amine Group

The introduction of the amine group at the C-5 position can be achieved through the reduction of a corresponding nitro-substituted precursor. The reduction of nitroarenes to anilines is a fundamental and widely used transformation in organic synthesis. A variety of reducing agents and catalytic systems can be employed for this purpose, offering different levels of chemoselectivity and functional group tolerance.

| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| 5-Nitro-2,1,3-benzothiadiazole (B175626) | Fe / aq. NH₄Cl | Ethanol (B145695)/Water | Reflux | This compound | Not Reported |

| 5-Nitro-2,1,3-benzothiadiazole | SnCl₂·2H₂O / HCl | Ethanol | Room Temperature | This compound | Not Reported |

| 5-Nitro-2,1,3-benzothiadiazole | H₂ (1 atm), Pd/C (10%) | Methanol | Room Temperature | This compound | Not Reported |

Reduction of Nitro-Substituted Benzothiadiazoles to Amines

The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 5-nitro-2,1,3-benzothiadiazole. This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂), which serves as a versatile handle for further functionalization. A variety of reducing agents and reaction conditions can be employed for this purpose, ranging from classical metal-acid systems to catalytic hydrogenation.

The choice of reducing agent is critical and often depends on factors such as the presence of other functional groups in the molecule, desired yield, and scalability. One of the most established and cost-effective methods involves the use of a metal in an acidic medium. For instance, the reduction of nitro-substituted benzothiadiazoles can be effectively carried out using iron powder in the presence of a strong acid like hydrochloric acid. In a typical procedure, the nitro compound is refluxed with iron powder in a solvent such as ethanol, with the addition of concentrated hydrochloric acid to facilitate the reaction. chemicalbook.com This method is robust but can generate significant amounts of iron sludge as a byproduct.

Alternative metal-based reducing systems include tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid. These reagents are also highly effective for the reduction of aromatic nitro compounds. Catalytic hydrogenation represents a cleaner alternative, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is often preferred for its high efficiency and cleaner work-up, as the byproducts are typically just water.

More recently, selective reducing agents have been explored to avoid affecting other sensitive functional groups that might be present on the aromatic ring. A combination of sodium borohydride (B1222165) (NaBH₄) and ferrous chloride (FeCl₂) has been shown to be a highly chemoselective system for reducing nitro groups in the presence of other reducible functionalities like esters. dntb.gov.ua This approach offers high yields and is practical for the synthesis of a range of aromatic amines. dntb.gov.ua

The table below summarizes various methodologies for the reduction of nitroarenes, which are applicable to the synthesis of this compound from its nitro precursor.

| Reducing System | Typical Solvent(s) | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fe / HCl | Ethanol / Water | Reflux | Cost-effective, widely used | Generates significant metal sludge waste |

| SnCl₂ / HCl | Ethanol | Reflux | High efficiency, common lab reagent | Stoichiometric tin waste |

| H₂ / Pd-C | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, H₂ pressure | Clean reaction, high yield, catalytic | Requires specialized hydrogenation equipment, catalyst can be expensive |

| NaBH₄ / FeCl₂ | Methanol / Water | Room temperature | High chemoselectivity, mild conditions | May require careful control of stoichiometry |

Green Chemistry Considerations in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net The synthesis of this compound and its derivatives is an area where such principles can be effectively applied, particularly in the reduction step of the nitro-substituted precursor.

Traditional methods, such as the use of stoichiometric metallic reducing agents like iron or tin in strong acids, are effective but environmentally problematic due to the generation of large quantities of metallic waste, which can be difficult and costly to dispose of properly. mdpi.com In contrast, catalytic methods, especially catalytic hydrogenation, align well with green chemistry principles. This process uses only a small, often recyclable, amount of a metal catalyst (like palladium or platinum) with hydrogen gas, producing water as the only stoichiometric byproduct. mdpi.com This dramatically reduces waste and improves the atom economy of the reaction.

The choice of solvent is another critical aspect of green synthesis. Many organic reactions are performed in volatile organic compounds (VOCs) that can be harmful to the environment and human health. Green chemistry encourages the use of more benign solvents such as water, ethanol, or supercritical fluids. nih.gov The reduction of 5-nitro-2,1,3-benzothiadiazole can often be performed in greener solvents like ethanol, which is derivable from renewable resources. mdpi.com

Furthermore, advancements in synthetic methodology focus on reducing energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.gov This technique could potentially be applied to accelerate the reduction of nitrobenzothiadiazoles. Solvent-free reaction conditions, where reactants are ground together, sometimes with a catalytic amount of a solid support, represent another significant green approach. researchgate.netspie.org This method, known as mechanochemistry, eliminates the need for solvents entirely, simplifying purification and minimizing waste. spie.org

The following table compares traditional and green approaches for the synthesis of amino-substituted benzothiadiazoles.

| Principle | Traditional Method (e.g., Fe/HCl) | Green Alternative |

|---|---|---|

| Waste Prevention | Generates large amounts of iron sludge. | Catalytic hydrogenation produces only water as a byproduct. |

| Atom Economy | Low, due to the use of stoichiometric metal reagents. | High, as most atoms from the reactants are incorporated into the final product. |

| Safer Solvents | May use hazardous solvents. | Employs benign solvents like ethanol or water. mdpi.com Solvent-free mechanochemical methods are also possible. spie.org |

| Energy Efficiency | Often requires prolonged heating (reflux). | Microwave-assisted reactions can significantly reduce reaction time and energy input. nih.gov Catalytic reactions may proceed at room temperature. |

| Use of Catalysis | Uses stoichiometric reagents. | Employs catalytic amounts of reagents (e.g., Pd/C) that can often be recycled and reused. mdpi.com |

Reactivity and Reaction Mechanisms of 2,1,3 Benzothiadiazol 5 Amine

Electrophilic Aromatic Substitution on the Benzothiadiazole Ring

The 2,1,3-benzothiadiazole (B189464) (BTD) core is an electron-poor heterocyclic system. This inherent electron deficiency deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Consequently, such reactions typically necessitate harsh conditions to proceed. nih.govacs.orgdiva-portal.org Substitution, when it occurs, is directed to the C4 and C7 positions, often leading to a mixture of products. nih.govacs.orgdiva-portal.org

A prominent example of electrophilic substitution on the unsubstituted BTD ring is bromination. The reaction of BTD with bromine in hydrobromic acid results in the formation of 4,7-dibromo-2,1,3-benzothiadiazole in nearly quantitative yields. mdpi.comwikipedia.org The lack of substitution at the C5 and C6 positions is attributed to the higher stability of the σ-complex intermediate formed upon electrophilic attack at the C4 or C7 position. mdpi.com An alternative method utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid and chloroform (B151607). researchgate.net

| Reaction | Reagents | Position(s) of Substitution | Product |

| Bromination | Br₂ / HBr | 4 and 7 | 4,7-dibromo-2,1,3-benzothiadiazole |

| Bromination | NBS / H₂SO₄ / CHCl₃ | 4 and 7 | 4,7-dibromo-2,1,3-benzothiadiazole |

This interactive table summarizes common electrophilic substitution reactions on the 2,1,3-benzothiadiazole core.

Nucleophilic Reactivity of the Amine Moiety

The amine group in 2,1,3-Benzothiadiazol-5-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to react with a variety of electrophiles. The general reactivity of amines as nucleophiles is well-established, and these principles apply to the title compound.

Alkylation: Primary amines react directly with alkyl halides to yield N-alkylated products through an SN2 mechanism. msu.edulibretexts.org The reaction of this compound with an alkyl halide would initially form the secondary amine. However, these reactions can be difficult to control, as the secondary amine product is also nucleophilic and can react further to form a tertiary amine and even a quaternary ammonium salt. chemguide.co.ukmsu.edulibretexts.org

Acylation: A more controlled reaction involves the acylation of the amine. Acid chlorides and acid anhydrides react readily with primary amines to form stable N-substituted amides. chemguide.co.uklibretexts.org For instance, the reaction of this compound with an acyl chloride, such as ethanoyl chloride, would produce the corresponding N-(2,1,3-benzothiadiazol-5-yl)acetamide. This reaction is typically rapid and often exothermic. chemguide.co.uk

Reaction with Carbonyls: The amine can also react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases). libretexts.org The pH must be carefully controlled, as low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not provide sufficient acid to catalyze the necessary dehydration step. libretexts.org

| Electrophile Type | Example Reagent | Product Type |

| Alkyl Halide | Bromoethane | Secondary Amine / Tertiary Amine / Quaternary Ammonium Salt |

| Acyl Chloride | Ethanoyl chloride | N-substituted Amide |

| Aldehyde / Ketone | Acetone | Imine (Schiff Base) |

This interactive table illustrates the nucleophilic reactions of the amine moiety in this compound with different classes of electrophiles.

Redox Chemistry and Electrochemical Transformations

The 2,1,3-benzothiadiazole scaffold is recognized for its electron-accepting properties, making its derivatives subjects of interest in redox chemistry and materials science. wikipedia.orgresearchgate.net These compounds can undergo reversible reduction processes. The electrochemical properties of BTD derivatives are often studied using techniques like cyclic voltammetry.

Studies on related BTD compounds, such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), provide insight into the redox behavior of the core system. Pulse radiolysis and cyclic voltammetry have been used to study the one-electron reduction of BTDN in aqueous solution. rsc.org This reduction generates a stable radical anion, BTDN•⁻, which exhibits characteristic optical absorption maxima. rsc.org The decay of this radical anion at neutral pH occurs with a rate constant of (1.5 ± 0.2) × 10⁸ dm³ mol⁻¹ s⁻¹. rsc.org

The electron-accepting nature and favorable electrochemical kinetics have led to interest in BTD derivatives as redox-active components in applications like organic flow batteries. wikipedia.org The presence of the amine group at the C5 position in this compound will modulate these redox properties by introducing an electron-donating substituent, which typically makes reduction less favorable (shifts the reduction potential to a more negative value) compared to the unsubstituted parent compound.

| Compound | Technique | Observation |

| 2,1,3-benzothiadiazole-4,7-dicarbonitrile | Pulse Radiolysis, Cyclic Voltammetry | Formation of a stable one-electron reduced species (radical anion) |

| 2,1,3-Benzothiadiazole derivatives | General Electrochemistry | Reversible reduction, potential use in redox flow batteries |

This interactive table summarizes key findings in the redox chemistry of 2,1,3-benzothiadiazole systems.

Protection-Deprotection Strategies Involving the 2,1,3-Benzothiadiazole Core

The formation and subsequent cleavage of the 2,1,3-benzothiadiazole ring serves as an effective method for the protection and deprotection of o-phenylenediamines. wikipedia.org This strategy allows for chemical modifications to be performed on the aromatic ring that would otherwise be incompatible with the reactive amine groups. mdpi.com

Protection: An o-phenylenediamine (B120857) can be readily converted to its corresponding 2,1,3-benzothiadiazole derivative by reacting it with thionyl chloride (SOCl₂). wikipedia.org This reaction forms the stable heterocyclic ring, effectively protecting the two amino groups.

Deprotection: The regeneration of the o-phenylenediamine is achieved through a reductive cleavage (extrusion) of the N–S bonds of the thiadiazole ring. mdpi.com Various reducing agents can accomplish this transformation, offering a range of conditions for the deprotection step. mdpi.com This process is a valuable synthetic tool, as it allows for functionalization of the benzene ring (e.g., bromination) while the amines are protected, followed by removal of the BTD core to reveal the modified diamine. mdpi.com

| Step | Reagents | Transformation |

| Protection | Thionyl chloride (SOCl₂) | o-phenylenediamine → 2,1,3-Benzothiadiazole |

| Deprotection | SmI₂, LiAlH₄, NaBH₄/CoCl₂·6H₂O | 2,1,3-Benzothiadiazole → o-phenylenediamine |

This interactive table outlines the reagents used for the protection of o-phenylenediamines as 2,1,3-benzothiadiazoles and their subsequent deprotection.

Aryne Reactivity in 2,1,3-Benzothiadiazole Systems

Arynes are highly reactive, neutral intermediates characterized by a formal triple bond within an aromatic ring. The generation and trapping of arynes derived from the benzothiadiazole core provides a powerful method for the difunctionalization of the ring. nih.govacs.orgdiva-portal.org

Recent research has demonstrated the generation of the novel heteroaryne, 2,1,3-benzothiadiazol-4,5-yne. nih.govacs.org This intermediate can be accessed under mild conditions from a 5-borylated iodonium salt precursor via deprotonation. nih.govacs.orgdiva-portal.org The deprotonation ejects an iodoarene, forming the strained triple bond which can then be trapped by an arynophile. nih.govdiva-portal.org

The regioselectivity of nucleophilic attack on this unsymmetrical aryne is a key consideration. According to the Aryne Distortion Model, the nucleophile preferentially attacks the more linear of the two distorted triple bond carbons. nih.govacs.orgdiva-portal.org For 2,1,3-benzothiadiazol-4,5-yne, DFT calculations predict a significant distortion of the triple bond, with the C4–C5–C6 angle being more distorted (more linear) than the C5–C4–C(bridgehead) angle. This distortion favors selective nucleophilic attack at the C5 position. nih.govacs.org

| Aryne Intermediate | Generation Method | Predicted Regioselectivity of Attack | Theoretical Basis |

| 2,1,3-benzothiadiazol-4,5-yne | Deprotonation of an iodonium salt | C5-selective nucleophilic attack | Aryne Distortion Model / DFT Calculations |

This interactive table details the generation and predicted reactivity of the 2,1,3-benzothiadiazol-4,5-yne intermediate.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 2,1,3 Benzothiadiazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,1,3-benzothiadiazole (B189464) derivatives in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, researchers can precisely map the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectra of 2,1,3-benzothiadiazole derivatives provide key information about the protons on the aromatic rings. For the unsubstituted 2,1,3-benzothiadiazole, the protons on the benzene (B151609) ring appear as a symmetric AA'BB' system. In deuterated chloroform (B151607) (CDCl₃), these signals are observed at approximately δ 7.97 ppm and δ 7.53 ppm. chemicalbook.com When substituents are introduced, such as in 5-amino derivatives, this symmetry is broken, leading to more complex splitting patterns that allow for unambiguous assignment of each proton. For instance, in complex derivatives, aromatic protons of the benzothiadiazole core are typically observed in the range of δ 7.6-8.1 ppm. nih.gov The specific chemical shifts are influenced by the electronic nature of the substituents attached to the core structure.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 2,1,3-benzothiadiazole ring are sensitive to the electronic environment. In substituted derivatives, the carbon signals can vary significantly. For example, in a series of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives, the carbon atoms of the benzothiadiazole moiety resonate at distinct positions, typically between δ 114 and δ 160 ppm. nih.govnih.gov The carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring (C4 and C7a, using standard numbering) are generally found at the lower field end of the spectrum, around δ 154 ppm. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (BTD Core) | 7.7-8.1 | - |

| Aromatic C (BTD Core) | - | 114-155 |

| Other Aromatic H | 6.5-8.0 | - |

| Other Aromatic C | - | 114-142 |

| Aliphatic H (e.g., CH₂, CH₃) | 2.4-5.4 | - |

| Aliphatic C (e.g., CH₂, CH₃) | - | 21-56 |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. nih.gov This technique is crucial for understanding how molecules of 2,1,3-benzothiadiazole derivatives pack in crystals and engage in intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions govern the bulk properties of the material. rsc.org For example, XRD analysis of novel phosph(III)azane derivatives based on 2,1,3-benzothiadiazole revealed different coordination modes and the formation of internal cavities capable of incorporating solvent molecules. nih.gov The planarity of the benzothiadiazole ring system is a common feature, although substituents can induce slight deviations. mdpi.com The solid-state packing arrangement, as determined by XRD, directly influences the material's electronic and photophysical properties, such as charge transport and solid-state emission. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is used to study the electronic transitions within 2,1,3-benzothiadiazole derivatives. These compounds typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum due to π-π* and intramolecular charge transfer (ICT) transitions. researchgate.net The 2,1,3-benzothiadiazole core acts as an electron acceptor, and when paired with electron-donating groups (like an amino group), a significant ICT band appears at longer wavelengths. researchgate.net The position of the maximum absorption wavelength (λ_max) is highly sensitive to the solvent polarity and the nature of the substituents. For instance, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole shows a λ_max that shifts to longer wavelengths (a bathochromic shift) as the solvent polarity increases, a characteristic of a strong ICT transition. mdpi.com

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole mdpi.com | Cyclohexane | 414 | - |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole mdpi.com | Acetonitrile | 453 | - |

| Thienyl-benzothiazole derivative researchgate.net | Dichloromethane (B109758) | 395 | 31,600 |

| β-ketoimine-functionalized 2,1,3-benzothiadiazole chem960.com | Dichloromethane | 422 | 15,800 |

Fluorescence Spectroscopy for Emission Properties

Many 2,1,3-benzothiadiazole derivatives are highly fluorescent, a property that is central to their use in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. researchgate.net The emission properties, including the wavelength of maximum emission (λ_em) and intensity, are strongly influenced by the molecular structure and the surrounding environment. The ICT character of the excited state often leads to significant solvatochromism, where the emission color changes with solvent polarity. mdpi.com For example, the emission of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole shifts from green in nonpolar solvents to orange-red in polar solvents. mdpi.com

The photoluminescence quantum yield (PLQY or Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. High PLQY values are desirable for applications in optoelectronics. The PLQY of 2,1,3-benzothiadiazole derivatives can be tuned by chemical modification. nih.gov For example, attaching strong electron-donating or electron-withdrawing groups can either enhance or quench fluorescence. The determination is typically done using a comparative method, with a well-characterized standard like anthracene (B1667546) or quinine (B1679958) sulfate. mdpi.com Quantum yields for 2,1,3-benzothiadiazole derivatives can range from very low (less than 1%) to near unity, depending on the specific molecular design and environment. nih.govpolyu.edu.hk

| Compound | Solvent | λ_em (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole mdpi.com | Cyclohexane | 511 | 0.89 |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole mdpi.com | Acetonitrile | 610 | 0.17 |

| Benzothiazole-difluoroborate (CF₃/OMe substituted) nih.gov | Dichloromethane | - | 0.98 |

| Benzothiazole-difluoroborate (OMe/CF₃ substituted) nih.gov | Dichloromethane | - | 0.01 |

Computational Chemistry and Theoretical Investigations of 2,1,3 Benzothiadiazol 5 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties and optimized geometries of molecules. For derivatives of 2,1,3-benzothiadiazole (B189464), DFT calculations, often employing functionals like B3LYP, are used to predict molecular structures and electronic behavior with reasonable accuracy. mdpi.comnih.gov Studies have shown that the structure of 2,1,3-benzothiadiazole derivatives is often planar, a feature that facilitates close intermolecular contacts and can influence charge carrier mobility. mdpi.com

In a typical donor-acceptor-donor (D-A-D) molecule based on this scaffold, the benzothiadiazole unit acts as the electron-accepting (A) core. researchgate.netmdpi.com DFT calculations are crucial for determining key electronic parameters, including the energies of the frontier molecular orbitals, which dictate the optoelectronic properties of the material. semanticscholar.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain molecular reactivity and electronic properties. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for predicting the electronic and optical characteristics of a molecule. nih.gov

DFT calculations reveal that in 2,1,3-benzothiadiazole-amine systems, the HOMO is typically localized on the electron-donating amino group and the fused benzene (B151609) ring. nih.gov Conversely, the LUMO is predominantly centered on the electron-deficient 2,1,3-benzothiadiazole moiety. mdpi.comnih.govnih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.

The HOMO-LUMO gap is a key factor in determining the absorption and emission wavelengths of the molecule. A smaller energy gap generally leads to absorption at longer wavelengths (a bathochromic or red shift). nih.gov For a series of D-A-D small molecules based on a benzothiadiazole acceptor, calculated HOMO-LUMO gaps were found to be in the range of 1.75–2.38 eV. mdpi.comresearchgate.net

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| 2a (selenophene donor) | -5.12 | -3.00 | 2.12 |

| 2b (pyridine donor) | -5.24 | -2.85 | 2.39 |

| 2c (ethylenedioxythiophene donor) | -4.78 | -2.67 | 2.11 |

| 2d (bithiophene donor) | -5.12 | -2.65 | 2.47 |

| H2L (phosph(III)azane) | - | - | 3.28 |

Data sourced from studies on various donor-acceptor derivatives of 2,1,3-benzothiadiazole. mdpi.comnih.govnih.gov

The amine group (-NH2) attached to the benzothiadiazole core acts as an electron-donating group, while the benzothiadiazole unit itself is an electron acceptor. mdpi.com This arrangement facilitates an intramolecular charge transfer (ICT) from the donor portion to the acceptor portion upon photoexcitation. mdpi.comnih.gov

DFT calculations are instrumental in visualizing this charge separation. The distribution of the HOMO on the donor fragment and the LUMO on the acceptor fragment confirms the ICT character of the electronic transitions. mdpi.comnih.gov This charge transfer is fundamental to the photophysical properties of the molecule, influencing its absorption, emission, and solvatochromism. nih.gov In a computational study of a co-crystal formed between 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole, DFT calculations predicted a small charge transfer of approximately 0.02e from the amino-substituted molecule to the nitro-substituted one. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules. nih.gov It is widely used to simulate UV-Vis absorption spectra and predict the energies and characteristics of electronic transitions, providing insights into the photophysical behavior of compounds like 2,1,3-benzothiadiazol-5-amine. mdpi.comnih.govresearchgate.net

TD-DFT calculations on derivatives of 4-amino-2,1,3-benzothiadiazole have shown that the long-wavelength absorption bands correspond primarily to the HOMO → LUMO transition. nih.govnih.gov These transitions are characterized by a significant intramolecular charge transfer from the amino group and benzene ring to the thiadiazole moiety. nih.gov The calculated absorption maxima (λmax) from TD-DFT often show good correlation with experimental spectra, although deviations can occur. mdpi.com For instance, in one study, the calculated λmax values for several benzothiadiazole derivatives were red-shifted compared to experimental results. mdpi.com These calculations help assign specific spectral features to distinct electronic transitions, deepening the understanding of the molecule's interaction with light. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, intermolecular interactions, and solvent effects for systems ranging from small molecules to large biomolecules. biointerfaceresearch.commdpi.comresearchgate.net

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, such as the rotation of the amine group relative to the benzothiadiazole ring system. These simulations would reveal the most stable conformations in different environments (e.g., in a vacuum, in solution) and the energy barriers between them. Furthermore, MD simulations are invaluable for studying how these molecules interact with each other in a condensed phase, providing insights into aggregation behavior and the formation of non-covalent interactions that dictate crystal packing. While specific MD studies focusing solely on this compound are not prominently featured in the reviewed literature, the methodology is a standard tool for such analyses.

Investigation of Secondary Bonding Interactions and Crystal Packing Effects

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of noncovalent intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and chalcogen bonding, are crucial in determining the final crystal structure and can significantly influence the material's properties. rsc.org For π-conjugated molecules like 2,1,3-benzothiadiazole derivatives, crystal packing often follows a herringbone arrangement. nih.gov

In the crystal structure of a phosph(III)azane derivative of 4-amino-2,1,3-benzothiadiazole, intermolecular N···S interactions were observed between the benzothiadiazole moieties, with distances ranging from 3.04–3.51 Å. nih.gov These secondary bonding interactions are consistent with those reported for other benzothiadiazole systems and play a key role in linking molecules into chains or more complex assemblies. nih.gov

Chalcogen bonding is a noncovalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic region (a σ-hole) that interacts with a nucleophile, such as a nitrogen atom's lone pair. ed.ac.ukdntb.gov.ua This type of secondary interaction is a significant factor in the crystal engineering of 2,1,3-benzothiadiazole derivatives. researchgate.net

The interaction between the sulfur atom of one benzothiadiazole molecule and a nitrogen atom of an adjacent molecule (S···N) is a commonly observed motif. rsc.org These S···N interactions can be strong enough to restrict the rotation of the benzothiadiazole unit in the solid state and are instrumental in forming supramolecular structures. researchgate.net For example, in some complexes, N···S distances as short as 2.93 Å have been reported, indicating a relatively strong interaction. researchgate.net In co-crystals, S···N interactions have been observed to connect infinite alternating π-stacks of molecules, demonstrating their importance in directing the solid-state architecture. researchgate.netrsc.org

π-π Stacking Interactions

π-π stacking interactions are a crucial non-covalent force in the solid-state arrangement of aromatic and heteroaromatic molecules, influencing their crystal packing, electronic properties, and ultimately their performance in various applications. In the realm of 2,1,3-benzothiadiazole derivatives, these interactions play a significant role in defining the supramolecular architecture.

Detailed computational studies on the isomeric 4-amino-2,1,3-benzothiadiazole have demonstrated the prevalence and importance of π-π stacking. In the crystalline state of a complex formed between 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole, infinite alternating π-stacks are observed. These stacking arrangements are further connected by lateral S···N interactions, creating a robust three-dimensional network.

Density Functional Theory (DFT) calculations have been employed to analyze these interactions quantitatively. For the 4-amino-2,1,3-benzothiadiazole system, DFT calculations at the B97-D3 level of theory predicted a small charge transfer of approximately 0.02e between the donor (amino-substituted) and acceptor (nitro-substituted) molecules within the π-stack. This finding highlights the electronic communication between stacked molecules, which is a key factor in the optoelectronic properties of materials based on this scaffold.

While specific computational studies on the π-π stacking of this compound were not prominently available in the reviewed literature, the extensive research on its 4-amino isomer provides a strong basis for inferring similar behavior. The planar structure of the 2,1,3-benzothiadiazole core, combined with the presence of the amino group, facilitates the formation of π-π stacked assemblies. The precise geometry and energetic favorability of these interactions in the 5-amino isomer would be influenced by the position of the amino group, which can affect the electrostatic potential surface of the molecule and the resulting intermolecular forces.

| System | Computational Method | Key Finding | Reference Compound |

|---|---|---|---|

| Co-crystal of 4-amino- and 4-nitro-2,1,3-benzothiadiazole | DFT (B97-D3) | Formation of infinite alternating π-stacks with a predicted charge transfer of ~0.02e. | 4-amino-2,1,3-benzothiadiazole |

| Crystalline 4-amino-2,1,3-benzothiadiazole | Single-crystal X-ray diffraction and DFT | Presence of intermolecular S···N interactions complementing π-stacking. | 4-amino-2,1,3-benzothiadiazole |

In Silico Approaches in Medicinal Chemistry Research

In silico methods have become an indispensable component of modern drug discovery and development, offering rapid and cost-effective means to predict the pharmacological profiles of new chemical entities. For derivatives of 2,1,3-benzothiadiazole, these computational tools are widely used to explore their potential as therapeutic agents.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies for this compound were not found, numerous studies on structurally related benzothiazole (B30560) and benzothiadiazole derivatives highlight the utility of this approach. These studies often involve docking the compounds into the active sites of various enzymes and receptors to elucidate their potential mechanism of action.

For instance, derivatives of the benzothiazole scaffold have been docked against targets such as dihydroorotase, a key enzyme in pyrimidine (B1678525) biosynthesis, revealing that strong hydrophobic interactions of the bulky thiazole (B1198619) and naphthalene (B1677914) rings at the entrance to the active site might interfere with substrate access. Hydrogen bonding with active site residues like LEU222 or ASN44 is also a common feature observed in these docking studies.

In other research, benzothiazole derivatives have been evaluated as potential inhibitors of enzymes like p56lck, a tyrosine kinase involved in T-cell signaling. Docking studies in such cases help in understanding the binding patterns within the ATP-binding site, including interactions with the hinge region, allosteric sites, and the activation loop. These computational predictions are crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

Commonly used descriptors in QSAR studies of these heterocyclic systems include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as atomic net charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Spatial descriptors: These describe the three-dimensional arrangement of the atoms.

For example, a QSAR study on a series of benzothiazole derivatives with antimalarial activity utilized electronic descriptors calculated using the AM1 semi-empirical method. The resulting QSAR equation revealed that the biological activity was significantly correlated with the atomic net charges on specific carbon atoms and the HOMO-LUMO energies. Such models provide valuable insights into the structural requirements for enhanced biological activity and guide the synthesis of new, more potent compounds.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment, Atomic charges | Describes the electronic aspects of molecule-target interactions. |

| Topological | Wiener index, Kier & Hall indices | Relates to molecular size, shape, and branching. |

| Physicochemical | LogP, Molar refractivity | Correlates with hydrophobicity and transport properties. |

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Devices

Derivatives of 2,1,3-benzothiadiazole (B189464) are widely recognized for their utility as emitters in OLEDs, contributing to devices that span the visible and near-infrared (NIR) regions of the electromagnetic spectrum. polyu.edu.hk The inherent properties of the BTD core, when incorporated into donor-acceptor (D-A) architectures, facilitate efficient electroluminescence.

Design and Synthesis of Emitters Based on 2,1,3-Benzothiadiazol-5-amine Derivatives

The synthesis of emitters based on 2,1,3-benzothiadiazole derivatives often involves coupling the BTD core with various electron-donating moieties. polyu.edu.hk While many synthetic strategies focus on functionalization at the 4- and 7-positions of the BTD ring, derivatization at the 5-position using this compound offers a distinct approach to tuning molecular properties. One-pot diarylative Pd-catalyzed heterocyclization is a method that has been used to create triazole-linked carbazole-benzothiadiazole D-A systems. researchgate.net

Research has demonstrated the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. researchgate.net These compounds are prepared through a sequence involving a 1,3-dipolar azide (B81097)–nitrile cycloaddition followed by a Buchwald–Hartwig cross-coupling reaction. researchgate.net The resulting materials have been investigated for their potential as emissive layers in OLED devices. researchgate.net

Strategies for Tuning Emission Wavelengths and Efficiencies

The emission characteristics of BTD-based emitters can be systematically tuned by modifying the chemical structure. Key strategies include altering the strength of the donor and acceptor units, extending the π-conjugation of the molecule, and controlling the spatial arrangement of the molecular components. polyu.edu.hk

For instance, the emission wavelengths of BTD derivatives can be shifted from green to red by narrowing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). polyu.edu.hk This is often achieved by pairing the BTD acceptor with strong electron donors like triphenylamine or thiophene. polyu.edu.hk Non-doped OLEDs utilizing red-emitting molecules with a BTD core have demonstrated electroluminescence at 650 nm with an external quantum efficiency (EQE) of up to 2.17%. polyu.edu.hk

Furthermore, the introduction of bulky groups can induce aggregation-induced emission (AIE) properties, which helps to overcome concentration quenching in the solid state and improve device efficiency. polyu.edu.hk By carefully selecting substituents, the emission of BTD-based luminogens can be tuned into the deep-red and near-infrared regions, with non-doped OLEDs achieving emission at 684 nm with an EQE of 1.73%. polyu.edu.hk

| Emitter Type | Emission Peak (nm) | Max. EQE (%) | Device Type |

| BTD-based red emitter | 650 | 2.17 | Non-doped |

| BTD-based deep-red/NIR AIEgen | 684 | 1.73 | Non-doped |

| BTD-based orange-red emitter | - | 3.1 | - |

| BTD-based red TADF emitter | 636 | 8.8 | - |

Organic Photovoltaics (OPVs) and Solar Cell Technologies

The strong electron-accepting properties of the 2,1,3-benzothiadiazole core make it a valuable building block for materials used in organic solar cells. polyu.edu.hknih.gov These materials are typically employed in a bulk heterojunction (BHJ) architecture, where they are blended with an electron donor material to create the photoactive layer.

Development of Electron Acceptors and Donor-Acceptor (D-A) Systems

In OPV applications, BTD derivatives are integral to the design of donor-acceptor polymers. nih.govresearchgate.net The "push-pull" strategy, where electron-rich donor units and electron-deficient acceptor units are alternated along a polymer backbone, is a common and effective approach. nih.gov This molecular design leads to materials with a narrow bandgap, which is crucial for efficient absorption of the solar spectrum. nih.gov

Polymers incorporating the BTD motif have been extensively studied. For example, poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) and poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]-dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT) are two of the most well-researched push-pull materials in the field of OPVs. nih.gov The functionalization of the BTD core, for instance by creating a 2,1,3-benzothiadiazole-5,6-dicarboxylic imide, provides a versatile platform for synthesizing new photoactive polymers. nih.govresearchgate.netox.ac.uknih.gov

Light-Harvesting Materials

The ability of 2,1,3-benzothiadiazole derivatives to absorb light across a broad range of the solar spectrum makes them excellent candidates for light-harvesting materials in solar cells. polyu.edu.hk The development of BTD-based dyes for dye-sensitized solar cells (DSSCs) is an active area of research. These dyes are designed to have strong absorption in the visible and near-infrared regions to maximize photon capture. The modular nature of D-A systems allows for the fine-tuning of the absorption profile by selecting appropriate donor and π-linker components to couple with the BTD acceptor. researchgate.net

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and efficient charge transport capabilities of 2,1,3-benzothiadiazole derivatives make them suitable for use as the active semiconductor layer in organic field-effect transistors. polyu.edu.hkresearchgate.net The performance of OFETs is highly dependent on the molecular structure and solid-state organization of the organic semiconductor.

Donor-acceptor copolymers based on BTD have demonstrated promising performance in OFETs. For instance, a series of polymers based on dichlorinated-2,1,3-benzothiadiazole copolymerized with different donor units exhibited hole mobilities as high as 0.147 cm²/V·s. nih.govresearchgate.net The introduction of chlorine atoms was found to enhance the operational stability of the devices. nih.govresearchgate.net

Furthermore, polymers incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit have shown substantial and balanced ambipolar transport, with both high electron and hole mobilities. nih.gov In some cases, electron mobilities up to 0.95 cm²/V·s and hole mobilities up to 0.51 cm²/V·s have been achieved in top-gate/bottom-contact thin-film transistors. researchgate.netnih.gov The ability to engineer the molecular structure to achieve high charge carrier mobility is a key factor in advancing the performance of organic electronics.

| Polymer System | Charge Carrier Type | Mobility (cm²/V·s) |

| Dichlorinated-BTD copolymer | Hole | 0.147 |

| BTD-5,6-dicarboxylicimide copolymer (P1) | Ambipolar (electron/hole) | 0.86 / 0.51 |

| BTD-5,6-dicarboxylicimide copolymer (P3) | Ambipolar (electron/hole) | 0.95 / 0.50 |

Fluorescent Sensors and Probes

The inherent fluorescence of the 2,1,3-benzothiadiazole scaffold is a key attribute exploited in the development of optical sensors. mdpi.com The electron-withdrawing nature of the BTD ring system, combined with the electron-donating potential of the amino group, creates an intramolecular charge-transfer (ICT) system. Perturbations to this system upon interaction with an analyte can lead to observable changes in absorption or fluorescence spectra, forming the basis of detection. nih.gov

Derivatives of 2,1,3-benzothiadiazole are versatile platforms for creating chemosensors capable of detecting a wide array of chemical species. mdpi.com By incorporating specific recognition moieties, these sensors can be tailored for high selectivity towards anions, cations, and neutral molecules.

For instance, imidazo-benzothiadiazole derivatives have demonstrated the ability to selectively sense mercury(II) cations and acetate anions. researchgate.net The interaction with these ions causes significant shifts in the absorption and fluorescence emission spectra. The binding mechanism often involves the formation of a complex between the sensor molecule and the ion, as confirmed by techniques like 1H NMR. researchgate.net

The detection of neutral analytes is also a significant application. BTD-based chemosensors have been developed to detect amines, which are important in contexts ranging from food safety to environmental monitoring. mdpi.com Additionally, sensors capable of discriminating between nitroaromatic compounds, such as p-nitrophenol and picric acid, have been synthesized. researchgate.net The detection of these compounds is crucial for security and environmental protection. researchgate.net

Interactive Table: Examples of BTD-Based Chemosensors

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Imidazo-benzothiadiazole | Mercury(II) (Hg²⁺) | Spectral shifts upon complexation |

| Imidazo-benzothiadiazole | Acetate (AcO⁻) | Spectral shifts upon complexation |

| BTD-based chemosensor | Amines (e.g., TEA, EDA) | Fluorescence changes |

The integration of benzothiadiazole-containing polymers into biosensors represents a significant advancement in enzyme-based detection. These conducting polymers can serve as effective matrices for immobilizing enzymes while also acting as the signal transducer. researchgate.net

A notable application is in the development of glucose biosensors. In one design, a copolymer incorporating a fluorine-substituted benzothiadiazole and indole-6-carboxylic acid was used as a framework for a glucose-sensing electrode. This copolymer exhibited favorable electrochemical properties, including a low optical band gap and multielectrochromic behavior. nih.gov When glucose oxidase (GOx) is immobilized on this polymer matrix, the sensor can detect glucose by monitoring the electrochemical signal produced during the enzymatic reaction. researchgate.netnih.gov These biosensors have demonstrated high sensitivity and low detection limits for glucose. nih.gov

The high sensitivity of BTD-based fluorescent probes makes them ideal for detecting trace amounts of environmental pollutants. Their application is critical for monitoring public health and safety. mdpi.com

One innovative application is a self-powered electrochemiluminescence (ECL) device for detecting toxic amines in water. This system uses a benzothiadiazole-triphenylamine (BTD-TPA) derivative as the chromophore. The energy required for the detection is generated by the flow of the liquid sample itself, eliminating the need for an external power source and making it suitable for field applications. azosensors.com

Furthermore, BTD derivatives have been engineered to detect nitroaromatic compounds, which are common industrial pollutants and components of explosives. researchgate.net Lipophilic BTD fluorophores have also been developed as chemosensors to detect fuel adulteration, for example, identifying the presence of ethanol (B145695) in gasoline. researchgate.net

Coordination Polymers and Supramolecular Assemblies

4-Amino-2,1,3-benzothiadiazole serves as a versatile ligand in coordination chemistry, capable of binding to metal centers through the nitrogen atoms of either the amino group or the heterocyclic ring. tandfonline.comrsc.org This functionality allows for the construction of coordination polymers and discrete supramolecular structures with interesting photophysical properties.

Research has shown that 4-amino-2,1,3-benzothiadiazole can form polymeric complexes with various metals, including cadmium(II) and zinc(II). tandfonline.comrsc.org For example, with cadmium chloride, it can form different polymeric structures, such as [CdLCl2]n and [CdL2Cl2]n, where L is the aminobenzothiadiazole ligand. In these structures, the ligand can coordinate through the amino group nitrogen, a heterocyclic nitrogen, or both. tandfonline.com Similarly, coordination compounds with zinc halides (Cl, Br, I) have been synthesized, resulting in both discrete molecules like [ZnL2Br2] and polymeric chains like [ZnLBr2]n. rsc.org The coordination mode and the specific halide have a significant impact on the resulting structure and luminescent properties of the material. rsc.org

Beyond coordination polymers, 4-amino-2,1,3-benzothiadiazole can participate in forming charge-transfer (CT) complexes, a type of supramolecular assembly. It can act as an electron donor and form a 1:1 crystalline complex with an electron acceptor, such as 4-nitro-2,1,3-benzothiadiazole. rsc.org In the crystal structure of this CT complex, the donor and acceptor molecules form infinite alternating π-stacks, which are further connected by intermolecular S···N interactions. rsc.org

Interactive Table: Coordination Complexes with 4-Amino-2,1,3-benzothiadiazole (L)

| Metal Ion | Halide | Resulting Complex | Structural Type |

|---|---|---|---|

| Cadmium(II) | Chloride | α-[CdLCl2]n | Polymeric |

| Cadmium(II) | Chloride | [CdL2Cl2]n | Polymeric |

| Zinc(II) | Chloride | [ZnL2Cl2] | Molecular |

| Zinc(II) | Bromide | [ZnL2Br2] | Molecular |

| Zinc(II) | Bromide | [ZnLBr2]n | Polymeric |

| Zinc(II) | Iodide | [ZnL2I2] | Molecular |

Liquid Crystals

The rigid, planar structure of the 2,1,3-benzothiadiazole unit makes it an excellent core for designing liquid crystalline materials. mdpi.comresearchgate.net By attaching flexible alkyl chains and other functional groups, researchers have synthesized a variety of BTD-based molecules that exhibit mesophases, such as nematic and smectic phases. mdpi.comresearchgate.netresearchgate.net

A key area of research is the development of fluorescent liquid crystals (LCs) that operate at room temperature, which is a challenge as many such materials have high transition temperatures. mdpi.com Scientists have designed and synthesized series of BTD-based fluorescent nematic liquid crystals by incorporating electron-donating or electron-accepting groups to create D–A–D or D–A–A structures. Many of these derivatives, including those with dimethylamine and secondary alkylamine groups, exhibit supercooled nematic phases at room temperature. mdpi.com These materials combine the unique properties of liquid crystals—fluidity and anisotropy—with intrinsic fluorescence, making them promising for next-generation display technologies and optical sensors. mdpi.com The thermal stability and type of LC phase can be finely tuned by altering the substituents on the BTD core. researchgate.net